ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate
Description
Ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate is a cinnamate derivative featuring a conjugated enoate ester backbone with a phenyl ring substituted at positions 2 and 5 by amino (-NH₂) and benzylsulfanyl (-SBn) groups, respectively. The (2E)-configuration indicates a trans-arrangement of the double bond in the propenoate moiety. While direct evidence on its synthesis is unavailable, analogous compounds (e.g., ) suggest that it could be synthesized via condensation reactions using appropriately substituted benzaldehyde precursors, with protective groups likely required for the amino moiety during synthesis .
Properties
IUPAC Name |
ethyl 3-(2-amino-5-benzylsulfanylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-2-21-18(20)11-8-15-12-16(9-10-17(15)19)22-13-14-6-4-3-5-7-14/h3-12H,2,13,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNDRKFFPZJQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate generally involves the following key steps:
- Formation of the ethyl ester of the cinnamic acid backbone.
- Introduction of the amino group at the ortho position of the aromatic ring.
- Installation of the benzylsulfanyl (benzylthio) substituent at the meta or para position relative to the amino group.
These steps are typically achieved via nucleophilic aromatic substitution, condensation of aldehydes with amino derivatives, and thioether bond formation through reactions with thiolates.
Specific Synthetic Routes
Nucleophilic Substitution and Ester Formation
A common approach is to start with a substituted phenyl derivative bearing amino and halogen or leaving groups suitable for substitution. For example, 2-amino-5-halophenyl derivatives can be reacted with ethyl chloroacetate to form the ethyl ester via nucleophilic substitution under basic conditions, often in polar aprotic solvents like acetone or ethanol with potassium carbonate as a base. This step forms the ethyl (2E)-3-(2-amino-5-halophenyl)prop-2-enoate intermediate.
- Reaction conditions: reflux in acetone or ethanol, 2–4 hours.
- Base: potassium carbonate or sodium ethoxide.
- Monitoring: Thin Layer Chromatography (TLC).
Introduction of Benzylsulfanyl Group
The benzylsulfanyl group is introduced by nucleophilic substitution of the halogen atom (usually chlorine or bromine) on the aromatic ring with benzyl mercaptan (benzyl thiol) or its sodium salt (benzyl thiolate). This reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
- Reaction conditions: stirring in ethanol or dimethylformamide (DMF).
- Base: sodium hydride or sodium ethoxide to generate the thiolate.
- Yield: typically good to excellent (70–85%).
Formation of the (2E)-Propenoate Double Bond
The (2E)-configuration of the propenoate moiety is established during the condensation of the aromatic aldehyde derivative with ethyl acetate or related esters, or by Wittig-type reactions. The E-isomer is favored due to thermodynamic stability.
Representative Experimental Procedure
Based on analogous synthetic schemes reported for related compounds:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-amino-5-chlorobenzaldehyde + ethyl chloroacetate, K2CO3, acetone, reflux 3 h | Formation of ethyl (2E)-3-(2-amino-5-chlorophenyl)prop-2-enoate | 75–80 |
| 2 | Benzyl mercaptan, NaH, DMF, room temp, 12 h | Nucleophilic substitution to introduce benzylsulfanyl group | 70–85 |
| 3 | Purification by column chromatography | Isolation of this compound | — |
Characterization and Confirmation
The final compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR to confirm aromatic protons, vinyl protons of the propenoate, and benzyl protons.
- Infrared (IR) Spectroscopy: Characteristic ester carbonyl stretch (~1735 cm⁻¹), amino group NH2 stretches, and C–S bond vibrations.
- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.
- Elemental Analysis: To verify purity and composition.
Literature and Patent Data
- Patent WO2014106800A2 describes substituted 2-amino pyrimidine derivatives with kinase inhibition activity, including related synthetic methods involving nucleophilic substitutions and ester formations, which can be adapted for the title compound synthesis.
- Research on polyhalonitrobutadienes demonstrates nucleophilic substitution of halogens with thiols to form sulfane derivatives, supporting the benzylsulfanyl introduction step.
- Experimental and computational studies on halo-functionalized hydrazones provide detailed synthetic procedures for ester and hydrazide intermediates, highlighting the importance of nucleophilic substitution and condensation reactions in related systems.
- Reviews on pyrimidine derivatives and their synthetic approaches show the utility of nucleophilic substitutions, hydrazine reactions, and condensation with aldehydes, which inform the preparation of complex substituted aromatic esters.
Data Table: Summary of Preparation Methods
| Preparation Step | Reaction Type | Typical Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Ester Formation | Nucleophilic substitution | 2-amino-5-halobenzaldehyde, ethyl chloroacetate, K2CO3 | Reflux in acetone/ethanol, 2–4 h | 75–80% | Formation of ethyl cinnamate ester intermediate |
| Benzylsulfanyl Introduction | Nucleophilic aromatic substitution | Benzyl mercaptan, NaH or NaOEt, DMF or EtOH | Room temp to 50°C, 12 h | 70–85% | Substitution of halogen by benzylthiolate |
| Purification | Column chromatography | Silica gel, n-hexane/ethyl acetate | Ambient | — | Isolation of pure compound |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The amino group and benzylsulfanyl group can interact with enzymes or receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate with structurally related cinnamate esters, highlighting substituent effects:
Key Observations:
- The benzylsulfanyl group contributes to moderate electron donation and may participate in sulfur-specific reactions (e.g., oxidation to sulfoxides) .
- Solubility: The amino group’s polarity likely improves solubility in polar solvents compared to the bromo-trifluoromethyl analogue. However, it is less water-soluble than the hydroxyl-bearing compound in due to reduced H-bonding capacity .
- Applications: Amino and thioether groups are common in drug design (e.g., kinase inhibitors), while bromo/CF₃ substituents () enhance stability for agrochemicals. The hydroxylated compound () serves as a natural product biomarker .
Reactivity and Functionalization Potential
- Amino Group: The -NH₂ group in the target compound can undergo acylation, diazotization, or serve as a hydrogen-bond donor in molecular recognition. This contrasts with the hydroxyl group in ’s compound, which may form glucuronides in metabolic pathways .
- Benzylsulfanyl Group : The -SBn moiety is susceptible to oxidation (e.g., to sulfones) or nucleophilic displacement, offering routes for further functionalization. This differs from the propargyloxy group in ’s compound, which is tailored for click chemistry (e.g., azide-alkyne cycloaddition) .
- Electron-Withdrawing Groups : The bromo and trifluoromethyl groups in ’s compound reduce ring electron density, directing electrophilic attacks to meta/para positions and enhancing metabolic stability .
Crystallographic and Hydrogen-Bonding Behavior
In contrast, hydroxyl-bearing compounds () exhibit O–H···O bonds, while bromo/CF₃ substituents () may rely on halogen bonding or van der Waals interactions . SHELX software () is widely used for such structural analyses, though its application here remains speculative without direct data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
